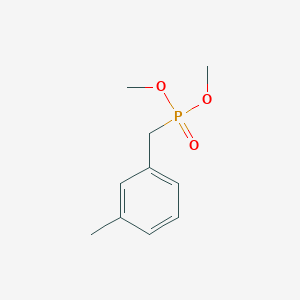

Dimethyl(3-methylbenzyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c1-9-5-4-6-10(7-9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXIYHKZQFSPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378708 | |

| Record name | Dimethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17105-63-4 | |

| Record name | Dimethyl P-[(3-methylphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17105-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Dimethyl 3 Methylbenzyl Phosphonate

Mechanistic Investigations of Dimethyl(3-methylbenzyl)phosphonate Formation Reactions

The synthesis of benzylphosphonates, including this compound, is predominantly achieved through well-established reactions in organophosphorus chemistry, most notably the Michaelis-Arbuzov reaction.

The Michaelis-Arbuzov Reaction: This reaction is a cornerstone for the formation of carbon-phosphorus bonds. wikipedia.orglibretexts.org The synthesis of this compound via this pathway involves the reaction of a trialkyl phosphite (B83602), specifically trimethyl phosphite, with a 3-methylbenzyl halide (e.g., 3-methylbenzyl bromide).

The mechanism proceeds in two main steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of trimethyl phosphite on the electrophilic benzylic carbon of the 3-methylbenzyl halide. This is a classic SN2 displacement of the halide. wikipedia.orgyoutube.com

Dealkylation: This initial step forms a quasi-phosphonium salt intermediate. The displaced halide anion then acts as a nucleophile, attacking one of the methyl groups of the phosphonium salt in a second SN2 reaction. This results in the formation of the final pentavalent this compound and a methyl halide byproduct. wikipedia.org

The Pudovik Reaction: An alternative, though less direct, route to similar structures is the Pudovik reaction, which involves the base-catalyzed addition of a dialkyl phosphite (like dimethyl phosphite) to a carbonyl compound or an imine. wikipedia.orgaskfilo.com To synthesize a precursor for the target compound, dimethyl phosphite could be added to 3-methylbenzaldehyde. This would yield Dimethyl(1-hydroxy-1-(3-methylphenyl)methyl)phosphonate, which would then require subsequent reduction of the α-hydroxyl group to arrive at this compound.

Nucleophilic Reactivity of the Phosphonate (B1237965) Moiety

The phosphonate group in this compound significantly influences the reactivity of the adjacent benzylic protons. The electron-withdrawing nature of the phosphoryl group (P=O) increases the acidity of these protons, making them susceptible to deprotonation by a strong base. This generates a stabilized carbanion, which is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction. testbook.comlibretexts.org

The Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a vital tool for alkene synthesis and represents the primary manifestation of the nucleophilic character of the phosphonate carbanion. chemguide.co.uk

The mechanism can be outlined as follows:

Carbanion Formation: A strong base, such as sodium hydride (NaH) or an alkoxide, abstracts a proton from the benzylic carbon of this compound, forming a resonance-stabilized phosphonate carbanion. testbook.com

Nucleophilic Addition: This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. testbook.comlibretexts.org This addition leads to the formation of a betaine-like intermediate which rapidly cyclizes to form a four-membered oxaphosphetane intermediate.

Elimination: The oxaphosphetane intermediate is unstable and collapses, eliminating a dialkyl phosphate (B84403) salt (in this case, dimethyl phosphate) and forming the final alkene product. testbook.com

A significant advantage of the HWE reaction is that the dimethyl phosphate byproduct is water-soluble, simplifying its removal from the reaction mixture during workup. masterorganicchemistry.com The reaction generally exhibits high E-stereoselectivity, favoring the formation of the trans-alkene, especially with unstabilized ylides and aldehydes. testbook.comchemguide.co.uk

| Step | Description | Key Intermediates |

| 1. Deprotonation | A strong base removes a proton from the benzylic carbon. | Phosphonate Carbanion |

| 2. Nucleophilic Addition | The carbanion attacks a carbonyl compound (aldehyde/ketone). | Oxaphosphetane |

| 3. Elimination | The intermediate collapses to form an alkene and a phosphate salt. | E/Z Alkene, Dimethyl phosphate |

Electrophilic Transformations and Substitutions on the Aromatic Ring

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of this compound is governed by the directing effects of the two existing substituents: the methyl group (-CH₃) and the phosphonomethyl group (-CH₂P(O)(OCH₃)₂). researchgate.net

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring primarily through hyperconjugation and a weak positive inductive effect (+I). imperial.ac.ukmasterorganicchemistry.com It directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the methyl group). beilstein-journals.orgmdpi.com

The outcome of an electrophilic substitution reaction, such as nitration or halogenation, on the 3-methylbenzyl ring system will be a result of the competition between these directing effects. The activating ortho, para-directing methyl group and the deactivating meta-directing phosphonomethyl group will lead to a mixture of products. The substitution will preferentially occur at the positions most activated by the methyl group and least deactivated by the phosphonomethyl group.

Specifically, for this compound:

The methyl group is at position 3. It activates positions 2, 4, and 6.

The phosphonomethyl group is at position 1. It deactivates the ring and directs meta to itself (positions 3 and 5).

Therefore, the most likely positions for electrophilic attack are positions 2, 4, and 6, which are activated by the methyl group. Position 5 is disfavored as it is meta to the activating methyl group, while position 3 is already substituted. The steric hindrance from the bulky phosphonomethyl group might disfavor substitution at the 2-position, potentially favoring the 4- and 6-positions.

Hydrolysis and Transesterification Pathways of Phosphonate Esters

The ester linkages in the phosphonate moiety are susceptible to cleavage through hydrolysis and transesterification reactions.

Hydrolysis: The hydrolysis of dialkyl phosphonates can be catalyzed by either acid or base to yield the corresponding phosphonic acid. masterorganicchemistry.com The process occurs in two sequential steps, first forming the monoester and then the final phosphonic acid. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This typically involves heating the phosphonate ester with a strong mineral acid like concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). masterorganicchemistry.com The mechanism involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by nucleophilic attack by water and cleavage of the P-O alkyl bond. masterorganicchemistry.comsavemyexams.com

Base-Catalyzed Hydrolysis: Alkaline hydrolysis, using bases like sodium hydroxide (NaOH), is also effective. It proceeds via nucleophilic attack of a hydroxide ion on the phosphorus center. masterorganicchemistry.com This pathway is generally irreversible.

Transesterification: This reaction involves the exchange of the alkoxy groups on the phosphorus atom. For this compound, the two methoxy (B1213986) groups can be replaced by other alkoxy groups by reacting the phosphonate with a different alcohol under catalytic conditions. wikipedia.orgnih.gov A particularly mild and effective method for the dealkylation of phosphonate esters is the McKenna reaction , which utilizes silyl (B83357) halides like bromotrimethylsilane (BTMS). The reaction proceeds through the formation of a bis(trimethylsilyl) ester intermediate, which is then readily hydrolyzed upon aqueous workup to give the phosphonic acid.

Radical Reactions and Their Potential in this compound Chemistry

While ionic reactions dominate the chemistry of phosphonates, radical pathways are also possible, particularly under photochemical conditions. The environmental degradation of many organophosphorus compounds is known to proceed via photo-induced radical reactions.

For this compound, several possibilities for radical reactions exist:

Photodegradation: Exposure to UV radiation can lead to the homolytic cleavage of bonds. The C-P bond or the P-O bonds could potentially be cleaved, generating various radical intermediates. In the presence of oxygen, photo-oxidative pathways can occur.

Photocatalysis: In the presence of semiconductor photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), UV irradiation generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These powerful oxidizing agents can attack the organophosphonate molecule, leading to its degradation through pathways like demethylation and hydrolysis.

Benzylic Radical Formation: The C-H bonds on the benzylic carbon are relatively weak and can be susceptible to abstraction by radicals, forming a stabilized benzyl (B1604629) radical. This radical could then undergo further reactions, such as dimerization or reaction with other radical species.

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The most prominent example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.

This compound, in its native form, is not suitably structured to participate as either the diene or the dienophile in a Diels-Alder reaction. However, synthetic modifications could introduce the necessary functionality. For instance, the introduction of a vinyl group onto the aromatic ring could create a diene system. More commonly, phosphonates are incorporated into dienophiles. Vinylphosphonates, for example, are known to act as dienophiles in [4+2] cycloadditions, often with Lewis acid catalysis to enhance their reactivity and control stereoselectivity. Therefore, while the parent compound is unreactive in pericyclic reactions, its derivatives could be designed to participate in such transformations to build complex cyclic structures.

Stereochemical Control and Chirality in Phosphonate-Mediated Reactions

Chirality in organophosphorus compounds can arise from a stereogenic phosphorus center or a stereogenic carbon atom elsewhere in the molecule. In this compound, the phosphorus atom is achiral because it is bonded to two identical methoxy groups. However, the benzylic carbon atom is a prochiral center.

Asymmetric synthesis methodologies can be employed to introduce chirality at this benzylic position. This is typically achieved by modifying the reactions discussed previously to proceed stereoselectively.

Asymmetric Horner-Wadsworth-Emmons Reaction: While the standard HWE reaction focuses on E/Z stereoselectivity of the resulting alkene, chiral auxiliaries or catalysts can be used to perform enantioselective versions of the reaction if the phosphonate itself is prochiral.

Asymmetric Pudovik Reaction: The addition of dimethyl phosphite to 3-methylbenzaldehyde in the presence of a chiral catalyst can produce an α-hydroxyphosphonate with high enantiomeric excess.

Catalytic Asymmetric Synthesis: A variety of methods using chiral catalysts, including metal complexes and organocatalysts, have been developed for the enantioselective synthesis of C-chiral phosphonates. mdpi.com These include asymmetric phospha-Michael, phospha-Mannich, and hydrophosphonylation reactions. These approaches allow for the synthesis of enantiomerically enriched phosphonates, which are valuable in medicinal chemistry and as chiral building blocks.

Advanced Spectroscopic and Structural Characterization Techniques for Dimethyl 3 Methylbenzyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphonate (B1237965) Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds, offering detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ³¹P. jeol.com

The analysis of one-dimensional NMR spectra provides fundamental structural information through chemical shifts (δ), which indicate the electronic environment of each nucleus, and coupling constants (J), which reveal connectivity between neighboring nuclei. The natural abundance and high sensitivity of the ³¹P nucleus make it particularly useful for phosphonate characterization. jeol.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and methoxy (B1213986) protons. The benzylic methylene (B1212753) (CH₂) protons typically appear as a doublet due to coupling with the phosphorus atom (²JHP). The methoxy (OCH₃) protons also exhibit a doublet (³JHP). The aromatic protons on the 3-methyl-substituted ring will display a complex multiplet pattern. The methyl (CH₃) group on the benzene (B151609) ring will appear as a singlet.

¹³C NMR: The carbon spectrum, usually acquired with proton decoupling, shows signals for each unique carbon atom. The carbon atoms are coupled to the phosphorus atom at varying degrees (¹JCP, ²JCP, ³JCP), which can aid in assignments. The benzylic carbon shows a significant one-bond coupling constant (¹JCP). nih.gov

³¹P NMR: The phosphorus-31 NMR spectrum typically shows a single resonance for this compound, with its chemical shift being characteristic of the phosphonate group.

The following table summarizes the predicted NMR data for Dimethyl(3-methylbenzyl)phosphonate based on known data for similar structures like dimethyl benzylphosphonate and other substituted benzylphosphonates. nih.govnist.gov

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| ¹H | Ar-H | 7.0 - 7.3 (m) | - |

| P-CH₂-Ar | ~3.2 (d) | ²JHP ≈ 22 Hz | |

| P-O-CH₃ | ~3.7 (d) | ³JHP ≈ 11 Hz | |

| Ar-CH₃ | ~2.3 (s) | - | |

| ¹³C | C=O (ipso-C attached to P) | ~132 (d) | JCP ≈ 9 Hz |

| Ar-C | ~126-138 | JCP ≈ 3-7 Hz | |

| P-CH₂-Ar | ~33 (d) | ¹JCP ≈ 135 Hz | |

| P-O-CH₃ | ~53 (d) | ²JCP ≈ 6 Hz | |

| Ar-CH₃ | ~21 | - | |

| ³¹P | P | ~25-28 | - |

This is an interactive data table. Values are predictive and based on analogous compounds.

To unambiguously assign all signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is particularly useful for assigning the protons within the substituted aromatic ring by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). This allows for the definitive assignment of each protonated carbon by linking its ¹H signal to its ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). For this compound, key correlations would be observed between the ³¹P nucleus and the benzylic (P-CH₂) and methoxy (P-O-CH₃) protons. It would also show correlations from the benzylic protons to the aromatic carbons and the phosphorus atom, confirming the connectivity of the entire molecule. jeol.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. researchgate.netresearchgate.net

P=O Stretching: A strong absorption band in the IR spectrum, typically around 1250 cm⁻¹, is characteristic of the P=O double bond stretch. This is one of the most prominent features in the spectrum of a phosphonate. nist.gov

P-O-C Stretching: Vibrations associated with the P-O-C linkages are expected in the region of 1030-1050 cm⁻¹ (asymmetric stretch) and around 780 cm⁻¹ (symmetric stretch).

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl and benzylic methylene groups exhibit C-H stretching bands in the 2850-3000 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing symmetric vibrations and can provide complementary information, especially for the P=O and aromatic ring vibrations. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| P=O Stretch | ~1250 | Strong |

| P-O-C Asymmetric Stretch | 1030-1050 | Strong |

| P-O-C Symmetric Stretch | ~780 | Medium |

This is an interactive data table. Values are based on analogous compounds. nist.govchemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₅O₃P), the exact molecular weight is 214.0759 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. nih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 214. The fragmentation pattern would likely involve:

Loss of a methoxy radical (•OCH₃) to yield an ion at m/z 183.

Cleavage of the P-C bond, leading to the formation of a stable 3-methylbenzyl cation, which may rearrange to the tropylium (B1234903) ion, at m/z 105.

Formation of the dimethyl phosphonate fragment [HP(O)(OCH₃)₂]⁺ at m/z 111.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a compound in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice. researchgate.netresearchgate.net While the crystal structures of many related phosphonates have been reported, confirming their molecular geometry and packing, no published crystal structure for this compound is currently available. iucr.orgiucr.org

In Situ Characterization Methods for Monitoring Reaction Pathways

In situ characterization techniques are invaluable for gaining real-time insights into the reaction mechanisms and kinetics of chemical syntheses. By monitoring the reaction as it happens, chemists can optimize conditions, identify transient intermediates, and ensure the desired product is formed efficiently and selectively.

While specific in situ studies on the synthesis of this compound are not extensively documented in publicly available literature, the methodologies applied to similar organophosphorus compounds provide a clear framework for how such monitoring would be conducted. The synthesis of phosphonates, such as the Michaelis-Arbuzov reaction, can be followed using various spectroscopic methods. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for this purpose. cwejournal.org It allows for the direct observation of the phosphorus-containing reactants, intermediates, and products in the reaction mixture, providing quantitative data on their relative concentrations over time. cwejournal.org For instance, in a typical synthesis of a benzylphosphonate, the disappearance of the starting phosphite (B83602) signal and the appearance of the phosphonate product signal in the ³¹P NMR spectrum can be tracked to determine reaction completion.

Furthermore, advancements in reaction technology, such as the use of microfluidic reactors, offer enhanced control over reaction parameters and facilitate in situ analysis. lew.ro These systems can be coupled with spectroscopic detectors to provide continuous monitoring of the reaction stream, leading to higher yields and purity of the final product. lew.ro

Table 1: Potential In Situ Spectroscopic Techniques for Monitoring this compound Synthesis

| Technique | Information Gained | Key Advantages |

| ³¹P NMR Spectroscopy | Real-time concentration of phosphorus-containing species, reaction kinetics, detection of intermediates. | High sensitivity to the phosphorus nucleus, provides detailed structural information. cwejournal.org |

| ¹H NMR Spectroscopy | Changes in the proton environment of the methyl and benzyl (B1604629) groups, monitoring of starting material consumption. | Complements ³¹P NMR, provides information on the organic moieties of the molecule. cwejournal.org |

| Infrared (IR) Spectroscopy | Monitoring the formation and disappearance of key functional groups (e.g., P=O bond). | Can be used with fiber-optic probes for real-time analysis in the reaction vessel. |

Advanced Chromatographic and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as reaction workups or environmental samples. When coupled with mass spectrometry (MS), these methods provide a powerful tool for structural elucidation based on mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. libretexts.org In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. gcms.cz The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a characteristic manner. nih.gov

Table 2: Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment Ion (m/z) | Possible Structure/Origin |

| 214 | Molecular Ion [M]⁺ |

| 200 | [M - CH₂]⁺ |

| 183 | [M - OCH₃]⁺ |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ (tropylium ion) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. wiley.com For phosphonates, which can be polar, LC-MS offers an advantage over GC-MS. wiley.com Various LC methods, including hydrophilic interaction chromatography (HILIC), can be employed for the separation of these compounds. wiley.com

Derivatization is a common strategy to improve the chromatographic behavior and detection sensitivity of phosphonates in both GC-MS and LC-MS. nih.gov Methylation using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can increase volatility for GC analysis and enhance ionization efficiency in MS. nih.govepa.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that often results in less fragmentation and a more prominent molecular ion peak, which is beneficial for confirming the molecular weight of the compound. wiley.com

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Typical Stationary Phase | Ionization Method | Key Applications |

| GC-MS | Non-polar (e.g., DB-5) or mid-polar (e.g., DB-624) | Electron Impact (EI) | Purity assessment, identification of volatile byproducts. nih.gov |

| LC-MS | Reversed-phase (e.g., C18) or HILIC | Electrospray Ionization (ESI) | Analysis of reaction mixtures, quantification in aqueous samples. wiley.com |

Computational and Theoretical Investigations of Dimethyl 3 Methylbenzyl Phosphonate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of Dimethyl(3-methylbenzyl)phosphonate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying organophosphorus compounds like this compound. rsc.orgijcce.ac.irimist.maresearchgate.netresearchgate.net DFT methods are used to investigate the electronic properties, molecular structure, and vibrational frequencies of phosphonates. researchgate.net For instance, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed to optimize the geometry and calculate electronic descriptors. ijcce.ac.ir

Global reactivity descriptors, which can be derived from DFT calculations, offer insights into the chemical behavior of the molecule. These descriptors include chemical hardness, softness, chemical potential, and the electrophilicity index. researchgate.net Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. ijcce.ac.ir

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Reflects chemical reactivity and stability. |

| Chemical Hardness (η) | 3.65 eV | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -4.85 eV | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | 3.23 eV | Quantifies the electrophilic nature of the molecule. |

For situations demanding higher accuracy, ab initio methods, while more computationally intensive, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. These high-level calculations are particularly valuable for benchmarking DFT results and for studying systems where electron correlation effects are prominent. science.gov While no specific ab initio studies on this compound were found, the application of these methods to similar organophosphorus compounds has been documented, often to refine geometric parameters and reaction energetics. osti.govconsensus.app

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of this compound. nih.govresearchgate.netresearchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach is invaluable for studying the behavior of the molecule in different environments, such as in solution or in bulk liquid form.

MD simulations can be used to investigate solvation effects, diffusion, and intermolecular interactions. nih.gov For organophosphorus compounds, understanding their interactions with water is often a key area of research. nih.gov Simulations can reveal the complex molecular-scale structures that arise from the interplay between hydrophobic and hydrophilic groups within the molecule. nih.gov The development and validation of force fields, the set of parameters used to describe the potential energy of the system, are critical for accurate MD simulations. osti.govconsensus.app

Table 2: Illustrative Properties of this compound Derived from Molecular Dynamics Simulations

| Property | Simulated Value (Illustrative) | Description |

| Diffusion Coefficient in Water | 1.5 x 10⁻⁵ cm²/s | Represents the rate of movement of the molecule through water. |

| Radial Distribution Function (P-Owater) | Peak at 3.5 Å | Describes the probability of finding a water oxygen atom at a certain distance from the phosphorus atom. |

| Solvation Free Energy | -8.5 kcal/mol | The free energy change associated with transferring the molecule from a vacuum to a solvent. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving phosphonates. nih.govresearchgate.netuiowa.eduacs.org By modeling the reaction pathway, researchers can identify transition states, intermediates, and the associated energy barriers. This information is crucial for understanding reaction kinetics and for designing more efficient synthetic routes.

For this compound, computational methods could be used to model reactions such as its synthesis or its hydrolysis. acs.org For example, the conversion of a benzylic alcohol to the corresponding phosphonate (B1237965) ester can be investigated to understand the reaction mechanism, which may proceed through an SN1-like or SN2-like pathway. uiowa.edu DFT calculations are commonly used to locate the transition state structures and calculate the activation energies. imist.maresearchgate.net The nature of the transition state can be confirmed by the presence of a single imaginary frequency in the calculated vibrational spectrum. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. ijcce.ac.ir

Vibrational frequencies (IR and Raman) can also be computed using DFT. researchgate.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. These calculations help in the assignment of vibrational modes to specific functional groups within the molecule. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which can be very useful for structural elucidation. ijcce.ac.ir

Table 3: Illustrative Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter (Illustrative) | Corresponding Functional Group/Atom |

| UV-Vis (TD-DFT) | λmax ≈ 265 nm | π → π* transition in the benzene (B151609) ring |

| IR (DFT) | ν(P=O) ≈ 1250 cm⁻¹ | P=O stretching vibration |

| ¹³C NMR (GIAO) | δ ≈ 35 ppm | Methylene (B1212753) carbon (Ar-CH₂-P) |

| ³¹P NMR (GIAO) | δ ≈ 25 ppm | Phosphorus atom |

Machine Learning and Data-Driven Approaches in Phosphonate Chemistry

The field of phosphonate chemistry is increasingly benefiting from the application of machine learning (ML) and other data-driven methodologies. These advanced computational techniques are being utilized to accelerate the discovery of new compounds, predict their properties, and optimize reaction conditions, representing a paradigm shift in how research in this area is conducted.

Machine learning models, particularly those based on neural networks and support vector machines, are being trained on large datasets of organophosphorus compounds to predict a range of properties. These can include biological activity, toxicity, and physicochemical characteristics. For instance, Quantitative Structure-Activity Relationship (QSAR) models built with machine learning algorithms can effectively screen virtual libraries of phosphonates to identify candidates with desired biological activities.

A significant area of application is in the prediction of reaction outcomes and the optimization of synthesis protocols. ML algorithms can analyze vast parameter spaces from experimental data, including catalyst, solvent, temperature, and reactants, to forecast the yield and selectivity of reactions for synthesizing phosphonates. This approach not only saves time and resources but also uncovers complex relationships that may not be apparent through traditional experimental design.

Data-driven approaches also extend to the analysis of spectroscopic data. Machine learning can be employed to develop models for the rapid and accurate interpretation of NMR and mass spectrometry data for phosphonate compounds, aiding in their structural elucidation and purity assessment.

While direct applications of machine learning to this compound have not been reported, the existing frameworks in organophosphorus chemistry could be readily adapted. By inputting its structural features into established models, it would be possible to predict its properties and potential applications, thereby guiding future experimental work. The continued growth of chemical databases and the refinement of ML algorithms promise to further enhance the role of data-driven science in advancing phosphonate chemistry.

Data Tables

Table 1: Physicochemical Properties of Related Benzylphosphonates

| Compound | Formula | Molecular Weight ( g/mol ) | Physical Form | Refractive Index (n20/D) | Density (g/mL at 25 °C) |

| Diethyl benzylphosphonate | C₁₁H₁₇O₃P | 228.22 | Liquid | 1.497 | 1.095 |

| Diethyl 4-methylbenzylphosphonate | C₁₂H₁₉O₃P | 242.24 | - | - | - |

| Diethyl 4-(trifluoromethyl)benzylphosphonate | C₁₂H₁₆F₃O₃P | 296.22 | Liquid | 1.456 | 1.227 |

Data for related compounds are provided for comparative purposes due to the limited availability of experimental data for this compound.

Table 2: Representative 1H-NMR Chemical Shifts for a Diethyl Benzylphosphonate Derivative

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.20 - 7.40 | m | - |

| P-CH₂ | 3.15 | d | J(H,P) = 22.0 |

| O-CH₂ | 4.05 | quint | J(H,H) = 7.1, J(H,P) = 7.1 |

| CH₃ | 1.25 | t | J(H,H) = 7.1 |

This table presents typical NMR data for a diethyl benzylphosphonate to illustrate the expected spectral features. Specific values for this compound would vary.

Catalytic Applications and Contributions to Organic Synthesis Mediated by Dimethyl 3 Methylbenzyl Phosphonate and Its Derivatives

Role as a Key Intermediate in Multi-Step Organic Syntheses

Phosphonates, including Dimethyl(3-methylbenzyl)phosphonate, are crucial intermediates in the synthesis of more complex molecules. researchgate.netfrontiersin.org Their preparation is often achieved through well-established methods like the Michaelis-Arbuzov reaction, which forms a carbon-phosphorus bond by reacting a trialkyl phosphite (B83602) with an alkyl halide. frontiersin.org For instance, this compound can be synthesized from 3-methylbenzyl alcohol and trimethyl phosphite. chemicalbook.com

Once formed, these phosphonate (B1237965) esters are valuable precursors for a variety of synthetically important reactions. frontiersin.org They are frequently employed in the synthesis of phosphonic acids and can be transformed into other functional groups, making them a pivotal connection point in a multi-step synthetic route. science.gov The presence of both the aromatic ring and the phosphonate moiety allows for sequential modifications at different parts of the molecule. For example, the benzyl (B1604629) group can be functionalized through aromatic substitution reactions, while the phosphonate group can be used in olefination reactions. This dual reactivity makes them valuable intermediates for creating diverse molecular architectures, including those with potential biological activity, such as isosteric analogs of phosphate (B84403) esters or phosphonopeptides. frontiersin.org

Organocatalysis and Ligand Design Incorporating Phosphonate Moieties

The phosphonate group is an excellent functional handle for designing advanced ligands for asymmetric catalysis. Chiral phosphonates and their parent phosphonic acids have been successfully incorporated into both metal-based catalysts and purely organic catalysts. mdpi.comrsc.org In metal catalysis, the phosphoryl oxygen of the phosphonate can coordinate to a metal center, influencing its electronic properties and the steric environment around it. This is crucial for controlling the stereochemical outcome of a reaction. rsc.org

Chiral phosphite and phosphoramidite (B1245037) ligands are widely used in asymmetric hydrogenation and other transformations. acs.org The modular nature of phosphonate synthesis allows for the systematic tuning of ligand properties. By varying the substituents on the phosphorus atom and the organic backbone, libraries of ligands can be created and screened for optimal catalytic activity and enantioselectivity. acs.org While chiral phosphoric acids are well-known Brønsted acid organocatalysts, their corresponding esters and other phosphonate derivatives also play a role in developing new catalytic systems. rsc.org The design of ligands derived from phosphonates is a growing area, with applications in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. mdpi.comacs.org

| Ligand Type | Catalytic Application | Key Feature |

| Chiral Phosphite-Phosphine | Asymmetric Hydrogenation | Modular and tunable steric/electronic properties. acs.org |

| Chiral Phosphoric Acids (CPAs) | Brønsted Acid Catalysis | Activation of imines and other Lewis-basic substrates. rsc.org |

| Phosphonate-Functionalized NHC-Pd | C-C Coupling (Suzuki) | Phosphonic acid moiety can improve catalytic efficiency over ester groups. scispace.com |

Heterogeneous Catalysis Utilizing Phosphonate-Based Materials

The stability and strong metal-binding ability of phosphonates make them ideal for creating robust heterogeneous catalysts. These solid-supported catalysts are easily separated from reaction mixtures, facilitating reuse and simplifying product purification.

Metal-Organic Frameworks (MOFs) built from phosphonate linkers and metal ions are a significant class of heterogeneous catalysts. nih.gov These phosphonate-based MOFs often exhibit superior thermal and chemical stability compared to their carboxylate-based counterparts, which is a major advantage for practical applications in catalysis. nih.govacs.org The strong coordination between the phosphonate group and hard metal ions like Zr⁴⁺ results in robust frameworks. nih.gov

These porous materials can be designed to have catalytically active sites within their structure. For example, cobalt-phosphonate MOFs have been pyrolyzed to create highly efficient electrocatalysts for the oxygen evolution reaction (OER). acs.org The ordered structure of the MOF precursor ensures a uniform distribution of cobalt phosphate and N-doped carbon in the final hybrid material, which synergistically enhance catalytic activity. acs.org The tunability of both the metal node and the organic phosphonate linker allows for the rational design of catalysts for specific reactions, including acid-base catalysis and redox reactions. acs.orgnih.gov

| MOF System | Preparation | Catalytic Application | Performance Highlight |

| Cobalt-Phosphonate MOF | Pyrolysis of MOF precursor | Oxygen Evolution Reaction (OER) | Achieves 10 mA cm⁻² at a low overpotential of 260 mV in 1.0 M KOH. acs.org |

| Zirconium Phosphonate (Zr-DTMP) | Combination of DTMP and ZrCl₄ | Reduction of 5-hydroxymethylfurfural | Catalyst was successfully reused in five consecutive runs. scispace.com |

| Copper Phosphonate (TUB75) | Solvothermal Synthesis | Potential in engineerable electrodes | Exhibits semiconducting properties with a narrow bandgap of 1.4 eV. nih.gov |

Phosphonates are highly effective anchoring groups for immobilizing molecular catalysts onto the surface of solid supports like silica (B1680970) (SiO₂) and metal oxides (e.g., TiO₂, ZrO₂). researchgate.netresearchgate.net This surface modification is a powerful strategy for converting homogeneous catalysts into heterogeneous systems. The phosphonate moiety forms stable, often covalent, M-O-P bonds with the oxide surface through condensation with surface hydroxyl groups. researchgate.net

This approach has been used to graft metal complexes onto supports for various catalytic processes. researchgate.net For instance, modifying the surface of TiO₂ with phosphate or phosphonate groups can significantly alter its photocatalytic activity. acs.org Such modifications can enhance the generation of hydroxyl radicals, accelerating the degradation of certain pollutants. acs.org The ability to tailor the surface properties of materials using phosphonates provides a versatile tool for developing new and improved heterogeneous catalysts. researchgate.netacs.org

Applications in Carbon-Carbon Bond Formation (e.g., Wittig-Horner Reaction Variants)

One of the most prominent applications of benzylphosphonate esters, such as this compound, is in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction is a widely used modification of the Wittig reaction for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.orgmdpi.com

In the HWE reaction, the phosphonate is first deprotonated with a base (e.g., NaH, BuLi) to form a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then adds to a carbonyl compound, and the resulting intermediate eliminates a water-soluble dialkyl phosphate salt to form an alkene. organic-chemistry.org A key advantage of the HWE reaction is that it typically yields the thermodynamically more stable (E)-alkene with high selectivity, especially with aldehydes. wikipedia.org Furthermore, the phosphate byproduct is easily removed by an aqueous workup, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the standard Wittig reaction. mdpi.com

The structure of this compound makes it a suitable precursor for an HWE reagent that would install a 3-methylbenzylidene group onto a carbonyl compound, thus forming a new carbon-carbon double bond. This transformation is fundamental in organic synthesis for constructing complex carbon skeletons.

General Scheme of the Horner-Wadsworth-Emmons Reaction:

Deprotonation: The phosphonate is treated with a base to form a stabilized carbanion.

Nucleophilic Addition: The carbanion attacks an aldehyde or ketone.

Elimination: The intermediate collapses to form an alkene and a dialkyl phosphate salt.

Applications in Carbon-Heteroatom Bond Forming Reactions

The synthesis and reactions of phosphonates inherently involve the formation of carbon-heteroatom bonds, most notably the carbon-phosphorus (C-P) bond. researchgate.net Modern synthetic methods provide various routes to this bond, including palladium-catalyzed cross-coupling reactions (Hirao reaction) and copper-catalyzed additions. organic-chemistry.org These reactions couple aryl or alkyl halides with H-phosphonates, representing a direct and efficient way to form C-P bonds. organic-chemistry.org

Furthermore, phosphonate-derived ligands are instrumental in catalytic reactions that form other carbon-heteroatom bonds. For example, palladium complexes bearing chiral phosphate or phosphoramidite ligands can catalyze enantioselective C-N bond forming reactions, such as the amination of allylic alcohols. rsc.org In these systems, the phosphonate-containing ligand coordinates to the metal, creating a chiral environment that directs the stereochemical outcome of the nucleophilic attack by the amine. Similarly, phosphonate ligands have been employed in palladium-catalyzed C-H olefination reactions to form C-C bonds, showcasing their versatility in activating different types of bonds. rsc.org The development of new catalytic systems utilizing phosphonate ligands continues to expand the toolkit for the efficient and selective formation of carbon-heteroatom bonds. acs.org

Derivatives and Analogues of Dimethyl 3 Methylbenzyl Phosphonate: Synthesis and Research Applications

Synthesis of Corresponding Phosphonic Acid Derivatives

The conversion of dimethyl(3-methylbenzyl)phosphonate to its corresponding phosphonic acid, (3-methylbenzyl)phosphonic acid, is a critical step for its use in creating larger networks and materials. This transformation involves the cleavage of the two methyl ester groups from the phosphorus center. Two primary methods are employed for this dealkylation process: acidic hydrolysis and a two-step transsilylation-methanolysis procedure. researchgate.net

Acidic hydrolysis is a direct method but can sometimes be harsh. A more common and often milder method involves reaction with a silyl (B83357) halide, typically trimethylsilyl (B98337) bromide or iodide, to form a bis(trimethylsilyl) ester intermediate. This intermediate is then readily cleaved by reaction with an alcohol, such as methanol, to yield the final phosphonic acid. researchgate.net This process is efficient and avoids the potentially degrading conditions of strong acid hydrolysis. researchgate.net

Exploration of Alkyl and Aryl Modified Analogues

The structure of this compound allows for extensive modification of both the alkyl (methyl) and aryl (3-methylbenzyl) groups, leading to a wide array of analogues. These modifications are achieved through various modern synthetic methodologies.

Alkyl Group Modification: The dimethyl esters can be swapped for other alkyl or aryl groups to create mixed phosphonate (B1237965) esters. This can be achieved through transesterification reactions. More advanced methods, such as copper-catalyzed oxygen-arylation using diaryliodonium salts, allow for the selective synthesis of mixed alkyl aryl phosphonates under mild conditions. organic-chemistry.org This provides a direct route to analogues where one methyl group is replaced by a different aryl group. organic-chemistry.orgrsc.org

Aryl Group Modification: The 3-methylbenzyl group can be replaced with other substituted benzyl (B1604629) or different aromatic and vinyl groups. Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are powerful tools for forming the crucial carbon-phosphorus bond. organic-chemistry.org These reactions couple H-phosphonate diesters (like dimethyl phosphite) with various aryl or vinyl halides. organic-chemistry.org By choosing a different aryl halide instead of 3-methylbenzyl chloride or bromide, a vast library of analogues can be synthesized.

Table 1: Synthetic Methods for Phosphonate Analogue Synthesis

| Method | Description | Reactants | Catalyst/Reagent | Ref |

| Michaelis-Arbuzov Reaction | A classic method for C-P bond formation. researchgate.net | Alkyl halide, Trialkyl phosphite (B83602) | Heat | researchgate.netnih.gov |

| Pd-Catalyzed Cross-Coupling | Couples H-phosphonate diesters with aryl/vinyl halides. organic-chemistry.org | Dimethyl phosphite, Aryl halide | Palladium complex (e.g., Pd(PPh₃)₄) | organic-chemistry.org |

| Cu-Catalyzed O-Arylation | Synthesizes mixed alkyl aryl phosphonates. organic-chemistry.org | Dialkyl phosphonate, Diaryliodonium salt | Copper salt (e.g., CuCl) | organic-chemistry.org |

| Lewis Acid-Mediated Reaction | Converts benzylic alcohols directly to phosphonates. | Benzylic alcohol, Triethyl phosphite | Zinc Iodide (ZnI₂) | acs.org |

Development of Phosphonate-Containing Hybrid Materials and Networks

Phosphonic acids derived from molecules like this compound are excellent building blocks, or "linkers," for creating inorganic-organic hybrid materials, particularly metal phosphonate networks. rsc.org After converting the dimethyl ester to (3-methylbenzyl)phosphonic acid, the two acidic protons on the phosphonate group can coordinate strongly with various metal ions (such as zirconium, titanium, or lanthanides). nih.gov

This coordination leads to the self-assembly of extended, often layered or porous, structures. The organic (3-methylbenzyl) group is incorporated directly into the framework, allowing its properties to be combined with the inorganic metal-oxygen backbone. rsc.orgnih.gov The choice of metal, the structure of the organic linker, and the reaction conditions (like pH and temperature) dictate the final architecture and properties of the material, which can range from dense layers to highly porous, large-surface-area networks. nih.gov These materials are investigated for applications in catalysis, adsorption, and separation. nih.gov

Table 2: Examples of Metal Phosphonate Hybrid Material Architectures

| Architecture | Description | Potential Application | Ref |

| Layered Structures | 2D sheets of metal-phosphonate networks stacked via van der Waals forces. | Intercalation, Ion exchange | rsc.org |

| Porous Frameworks | 3D structures with defined channels and pores. | Gas storage, Separation, Catalysis | rsc.orgnih.gov |

| Mesoporous Hybrids | Materials with pores in the 2-50 nm range, often templated. | Adsorption of large molecules, Photocatalysis | nih.gov |

Functionalization of this compound for Advanced Material Precursors

To be used as a precursor for advanced materials like specialized polymers, this compound can be further functionalized. This involves adding a reactive group to the molecule that can participate in a subsequent transformation, such as polymerization.

A key strategy is to introduce a polymerizable moiety, such as a vinyl, acryloyl, or methacryloyl group, onto the aromatic ring. For example, chemical modification of the benzyl ring could introduce a hydroxyl group, which could then be esterified with methacryloyl chloride. The resulting monomer, a derivative of this compound containing a methacrylate (B99206) group, could then undergo polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org This method allows for the synthesis of well-defined polymers where the phosphonate group is pendant to the main polymer chain, creating phosphorus-based materials with tailored molecular weights and architectures. rsc.org

Structural Diversity and Design Principles for New Phosphonate Scaffolds

The design of new phosphonate scaffolds based on the this compound template relies on the principles of modular synthesis. The molecule can be viewed as having three distinct, modifiable components: the phosphonate ester groups, the methylene (B1212753) bridge, and the substituted aromatic ring.

Ester Group Variation: As discussed, the methyl groups can be replaced with a wide range of other alkyl or aryl groups using methods like transesterification or copper-catalyzed arylation. organic-chemistry.orgnih.gov This allows for fine-tuning of properties like solubility, stability, and steric hindrance around the phosphorus center.

Aromatic Ring Substitution: The 3-methylbenzyl unit is just one possibility. A vast library of scaffolds can be designed by altering the substitution pattern on the benzene (B151609) ring or by replacing the benzene ring entirely with other aromatic or heteroaromatic systems. Palladium-catalyzed coupling methods are particularly suitable for this modular approach, allowing a single H-phosphonate ester to be combined with numerous aryl halides. organic-chemistry.org

Bridging Group Modification: While the core subject has a methylene (-CH₂-) bridge, synthetic strategies can be adapted to create scaffolds with different linkages between the phosphorus atom and the aryl group.

By systematically varying these components, chemists can design and create diverse libraries of phosphonate-based molecules. This structural diversity is essential for developing new compounds and materials for a wide range of research applications, from building blocks for porous solids to precursors for functional polymers.

Emerging Research Frontiers and Future Perspectives in Dimethyl 3 Methylbenzyl Phosphonate Chemistry

Integration with Supramolecular Chemistry and Self-Assembly Processes

The phosphonate (B1237965) group is a powerful functional moiety for directing the self-assembly of molecules into well-ordered supramolecular structures. This capability stems from the strong binding affinity of phosphonic acids to a variety of surfaces, including metal oxides, and their ability to form robust, self-assembled monolayers (SAMs). researchgate.netgoogle.com The formation of these monolayers is typically driven by the chemisorption of the phosphonic acid headgroup onto a substrate, leading to highly organized, two-dimensional arrays. researchgate.net

In the context of dimethyl(3-methylbenzyl)phosphonate, the benzyl (B1604629) group provides a versatile scaffold that can be tailored to introduce specific intermolecular interactions. The methyl substituent on the benzyl ring can influence the packing and orientation of the molecules within the self-assembled structure, potentially leading to the formation of unique and complex architectures. The interplay of van der Waals forces, π-π stacking interactions between the aromatic rings, and the strong anchoring of the phosphonate group can be harnessed to create functional surfaces with controlled chemical and physical properties.

Table 1: Potential Intermolecular Interactions in the Self-Assembly of this compound

| Interaction Type | Contributing Moiety | Potential Impact on Supramolecular Structure |

| Phosphonate-Surface Binding | Dimethylphosphonate group | Strong anchoring to metal oxide surfaces, formation of ordered monolayers. |

| π-π Stacking | Benzyl ring | Directional ordering and stabilization of the assembled structure. |

| Van der Waals Forces | Methyl group, alkyl chains | Influence on molecular packing density and orientation. |

| Dipole-Dipole Interactions | P=O and P-O-C bonds | Contribution to the overall stability and order of the assembly. |

The ability to form such well-defined structures makes this compound a promising candidate for applications in nanoscience, sensor technology, and as a component in the fabrication of molecular electronic devices.

Advancements in Materials Science Through Phosphonate Derivatization

The derivatization of phosphonates is a key strategy for the development of advanced materials with tailored properties. The robust nature of the carbon-phosphorus bond imparts excellent chemical and thermal stability to phosphonate-based materials. mdpi.com By modifying the organic substituent attached to the phosphorus atom, it is possible to tune the material's characteristics for specific applications.

This compound serves as a versatile building block for the synthesis of a wide range of functional materials. For instance, the benzyl group can be further functionalized to introduce polymerizable units, leading to the creation of novel phosphonate-containing polymers with enhanced flame retardancy, thermal stability, or metal-chelating properties. wikipedia.org The incorporation of the phosphonate moiety into polymer backbones is a well-established method for improving these characteristics. wikipedia.org

Furthermore, the phosphonate group's ability to coordinate with metal ions can be exploited to construct metal-organic frameworks (MOFs) and hybrid inorganic-organic materials. mdpi.com These materials exhibit high porosity and surface area, making them suitable for applications in gas storage, catalysis, and separation processes. The specific substitution pattern of this compound could lead to the formation of MOFs with unique pore geometries and functionalities.

Table 2: Illustrative Examples of Materials Derived from Benzyl Phosphonates

| Material Type | Synthetic Approach | Potential Application |

| Flame Retardant Polymers | Copolymerization of a functionalized benzylphosphonate monomer. | Fire-safe plastics for electronics and construction. |

| Metal-Organic Frameworks (MOFs) | Solvothermal reaction of a benzylphosphonic acid with metal salts. | Gas storage, catalysis, chemical sensing. |

| Surface-Modified Nanoparticles | Grafting of benzylphosphonates onto nanoparticle surfaces. | Improved dispersibility and functionality of nanocomposites. |

| Corrosion Inhibitors | Adsorption of benzylphosphonates on metal surfaces. | Protection of metallic materials in aggressive environments. |

Continued Development of Green and Sustainable Synthesis Methodologies

The increasing demand for environmentally friendly chemical processes has spurred the development of green and sustainable methods for the synthesis of organophosphorus compounds. frontiersin.org Traditional methods for preparing phosphonates, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, often require harsh reaction conditions and the use of toxic reagents and solvents. nih.gov

Recent research has focused on developing greener alternatives. For the synthesis of benzyl phosphonates, a notable advancement is the use of a polyethylene (B3416737) glycol (PEG)/potassium iodide (KI) catalytic system. frontiersin.orgnih.gov This method offers several advantages, including mild reaction conditions (room temperature), excellent yields, and the use of a benign and recyclable solvent in PEG. frontiersin.orgnih.gov The reaction proceeds via the in situ formation of a more reactive benzyl iodide from the corresponding benzyl chloride or bromide, which then reacts with a dialkyl phosphite (B83602). nih.gov

Another promising green approach is the use of biocatalysis. mdpi.comresearchgate.net Enzymes or whole-cell systems can be employed to carry out phosphonate synthesis with high selectivity and under mild, aqueous conditions, minimizing the generation of hazardous waste. mdpi.com These sustainable methodologies are crucial for the large-scale and environmentally responsible production of this compound.

Table 3: Comparison of Synthetic Methods for Benzyl Phosphonates

| Method | Catalyst/Solvent | Reaction Conditions | Advantages | Disadvantages |

| Michaelis-Arbuzov Reaction | Heat | High temperature | Broad applicability | High energy consumption, potential side reactions |

| PEG/KI Catalytic System | KI/K₂CO₃ in PEG-400 | Room temperature | Mild conditions, high yield, green solvent | Requires catalyst and base |

| Biocatalysis | Enzymes/Whole cells in water | Mild, aqueous | High selectivity, environmentally benign | Substrate specificity, catalyst stability |

Harnessing Advanced Computational Methodologies for Phosphonate Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. In the context of phosphonate chemistry, computational methods are employed to study various aspects, from the fundamental properties of the phosphonate group to the behavior of complex phosphonate-based systems.

For this compound, density functional theory (DFT) calculations can be used to determine its electronic structure, molecular geometry, and vibrational frequencies. This information is crucial for understanding its reactivity and for interpreting experimental spectroscopic data. Computational modeling can also be used to simulate the self-assembly of this compound on surfaces, providing insights into the structure and stability of the resulting monolayers.

Furthermore, quantum-theoretical investigations can be employed to study the mechanisms of synthetic reactions, such as the Michaelis-Arbuzov reaction, helping to optimize reaction conditions and to design more efficient synthetic routes. nih.gov The use of computational screening can accelerate the discovery of new phosphonate derivatives with desired properties for specific applications, reducing the need for extensive experimental work.

Synergistic Approaches with Other Chemical and Materials Disciplines

The full potential of this compound can be realized through synergistic approaches that combine its unique properties with those of other chemical and materials disciplines. The versatility of organophosphorus compounds allows for their integration into a wide array of systems and applications. chemscene.com

In medicinal chemistry, the phosphonate group can act as a stable mimic of a phosphate (B84403) group, making phosphonate-containing molecules valuable as potential therapeutic agents. nih.gov The benzyl moiety of this compound could be designed to interact with specific biological targets, opening up possibilities for the development of novel drugs.

In the field of sensor technology, the integration of this compound-based self-assembled monolayers with electronic or optical transducers could lead to the development of highly sensitive and selective sensors for various analytes. The ability to tailor the surface chemistry through phosphonate derivatization allows for the creation of recognition elements for specific molecules.

Collaboration with polymer chemists can lead to the development of novel composite materials with enhanced mechanical, thermal, and fire-retardant properties. The incorporation of this compound into polymer matrices can impart these desirable characteristics, expanding the range of applications for both the phosphonate and the polymer.

Q & A

Q. What are the standard synthetic routes for preparing dimethyl(3-methylbenzyl)phosphonate, and what factors influence yield optimization?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting dimethyl phosphite with 3-methylbenzyl chloride in the presence of a base (e.g., triethylamine or sodium hydride) in solvents like dichloromethane or tetrahydrofuran . Yield optimization depends on:

- Reagent stoichiometry : Excess dimethyl phosphite (1.2–1.5 equivalents) improves conversion.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used for isolation .

Table 1 : Representative Synthetic Conditions

| Method | Reagents/Solvents | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | 3-Methylbenzyl chloride, DMF, NaH | 78–85 | |

| Condensation | Benzylamine derivatives, ethanol | 65–72 |

Q. How is this compound characterized, and what analytical techniques resolve spectral ambiguities?

Key characterization methods include:

- NMR spectroscopy : <sup>31</sup>P NMR (δ 18–22 ppm for phosphonate) and <sup>1</sup>H NMR (aromatic protons at δ 7.0–7.4 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) confirm molecular weight.

- X-ray crystallography : Resolves structural ambiguities in stereoisomers or polymorphs . Contradictions in spectral data (e.g., unexpected splitting in <sup>1</sup>H NMR) may arise from residual solvents or impurities; repurification or deuterated solvent use is advised .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Liquid-liquid extraction : Separates polar byproducts using water and dichloromethane.

- Distillation : For thermally stable batches, vacuum distillation (boiling point ~150–160°C at 1 mmHg).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves closely related phosphonate esters .

Advanced Research Questions

Q. What reaction mechanisms govern the participation of this compound in organophosphorus transformations?

The compound acts as a nucleophile in Michaelis-Arbuzov reactions, where its P=O group reacts with electrophiles (e.g., alkyl halides). The mechanism involves:

- Nucleophilic attack : Phosphonate oxygen attacks the electrophilic carbon.

- Intermediate formation : A pentavalent phosphorus intermediate is generated.

- Rearrangement : Elimination of a leaving group (e.g., chloride) yields the product . Computational studies (DFT) can predict regioselectivity in complex reactions .

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Stereochemical variability : Enantiomers may exhibit divergent activities. Use chiral HPLC to separate isomers .

- Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. ethanol) affect ligand-receptor binding. Standardize protocols across studies .

- Metabolic instability : Phosphonate esters may hydrolyze in vivo; stability assays (e.g., simulated gastric fluid) are critical .

Q. What experimental precautions are necessary for handling this compound in air-sensitive reactions?

- Inert atmosphere : Use Schlenk lines or gloveboxes (N2/Ar) to prevent oxidation.

- Moisture control : Dry solvents (molecular sieves) and reagents (P2O5) minimize hydrolysis.

- Safety protocols : PPE (nitrile gloves, goggles), fume hoods, and emergency neutralization kits (for acid/base spills) are mandatory .

Q. How do structural modifications of this compound impact its stability under varying pH conditions?

Stability studies reveal:

- Acidic conditions (pH < 3) : Rapid hydrolysis of the P-OCH3 bond occurs, generating phosphonic acid.

- Neutral/basic conditions (pH 7–12) : Stability increases, with <5% degradation over 24 hours . Table 2 : Hydrolysis Half-Lives at 25°C

| pH | Half-Life (hours) |

|---|---|

| 2 | 0.5 |

| 7 | >48 |

| 12 | 36 |

Data Analysis & Reproducibility

Q. What methodologies validate the reproducibility of this compound synthesis across laboratories?

Q. How can researchers address conflicting reports on the compound’s volatility in chromatographic applications?

Volatility discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.